3-(3-Bromophenyl)oxetane chemical properties and structure
3-(3-Bromophenyl)oxetane chemical properties and structure
An In-Depth Technical Guide to 3-(3-Bromophenyl)oxetane: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane motif has emerged from a position of relative obscurity to become a cornerstone in modern medicinal chemistry. Valued for its unique physicochemical properties, this four-membered cyclic ether is increasingly incorporated into drug candidates to enhance solubility, improve metabolic stability, and modulate lipophilicity. This guide provides a comprehensive technical overview of 3-(3-Bromophenyl)oxetane, a key building block that combines the advantageous properties of the oxetane ring with the synthetic versatility of a brominated aromatic system. We will delve into its structural and chemical properties, provide detailed protocols for its synthesis and key transformations, and explore its application in the broader context of drug development.
The Ascendancy of the Oxetane Motif in Medicinal Chemistry
The strategic incorporation of small, sp³-rich motifs is a guiding principle in contemporary drug design, aimed at escaping the "flatland" of planar aromatic structures that often plague drug candidates with poor solubility and metabolic liabilities. The oxetane ring has proven to be a particularly effective tool in this endeavor.[1][2]
Key Advantages of the Oxetane Moiety:
-
Solubility Enhancement: The oxygen atom in the oxetane ring acts as a strong hydrogen bond acceptor, improving aqueous solubility—a critical factor for oral bioavailability.[3]
-
Metabolic Stability: Oxetanes can serve as metabolically robust isosteres for more labile functional groups like gem-dimethyl or carbonyl groups. Their incorporation can block sites of oxidative metabolism, prolonging a compound's half-life.[3][4]
-
Reduced Lipophilicity: Compared to carbocyclic analogs or motifs like a gem-dimethyl group, the polar oxetane ring can reduce a molecule's overall lipophilicity (LogP), which is often beneficial for optimizing pharmacokinetic profiles.[4]
-
Three-Dimensionality: The puckered, three-dimensional structure of the oxetane ring can improve binding to complex protein targets by enabling better shape complementarity and providing vectors for exiting binding pockets towards solvent-exposed regions.[5]
The subject of this guide, 3-(3-Bromophenyl)oxetane, is a bifunctional reagent that capitalizes on these benefits. The oxetane moiety provides the desirable physicochemical improvements, while the bromine atom on the phenyl ring serves as a versatile synthetic handle for elaboration into more complex molecular architectures via cross-coupling chemistry.[4]
Physicochemical and Structural Properties
While extensive experimental data for 3-(3-Bromophenyl)oxetane is not widely available in peer-reviewed literature, its properties can be reliably predicted and understood from commercial supplier data and analysis of analogous structures.
Core Properties
The fundamental properties of 3-(3-Bromophenyl)oxetane are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1044507-52-9 | [5][6] |
| Molecular Formula | C₉H₉BrO | [6] |
| Molecular Weight | 213.07 g/mol | [6] |
| Appearance | Solid, semi-solid, or liquid | |
| Purity | ≥95-97% (typical commercial grade) | [6] |
| Storage | 2-8°C, Sealed in dry conditions | [5] |
Computed Properties and Structural Descriptors
Computational models provide valuable insights into the molecule's expected behavior in biological and chemical systems.
| Descriptor | Predicted Value | Significance in Drug Discovery | Source |
| XlogP | ~2.3 - 2.56 | Indicates moderate lipophilicity, a favorable range for balancing solubility and permeability. | [6][7] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | Suggests good potential for cell membrane permeability and oral bioavailability. | [6] |
| Hydrogen Bond Acceptors | 1 | The oxetane oxygen can engage in hydrogen bonding with biological targets. | [6] |
| Rotatable Bonds | 1 | Low number of rotatable bonds imparts conformational rigidity, which can be entropically favorable for target binding. | [6] |
Structural Analysis
The structure of 3-(3-Bromophenyl)oxetane features a central, strained four-membered oxetane ring directly attached at its 3-position to a bromine-substituted phenyl ring.
Caption: Structure of 3-(3-Bromophenyl)oxetane.
Spectroscopic Characterization (Predicted): While specific experimental spectra for 3-(3-Bromophenyl)oxetane are not readily available in published literature, the expected NMR and IR features can be predicted based on analogous structures.[8][9][10][11]
-
¹H NMR:
-
Oxetane Protons: The protons on the oxetane ring are expected to appear in the 4.5-5.0 ppm region. The two methylene groups (CH₂) will likely present as triplets or more complex multiplets due to coupling with the methine proton. The methine proton (CH) at the 3-position, being benzylic, will appear further downfield, likely as a multiplet around 3.6-4.2 ppm.
-
Aromatic Protons: The four protons on the bromophenyl ring will appear in the aromatic region (7.0-7.6 ppm), exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
-
¹³C NMR:
-
Oxetane Carbons: The methylene carbons of the oxetane ring are expected around 68-75 ppm, while the methine carbon attached to the aryl group would be found further upfield, around 35-45 ppm.
-
Aromatic Carbons: The six aromatic carbons will resonate in the 120-145 ppm range, with the carbon atom bearing the bromine (C-Br) being significantly shifted.
-
-
IR Spectroscopy:
-
Key stretches would include C-H stretching (aromatic ~3050-3100 cm⁻¹, aliphatic ~2850-3000 cm⁻¹), the characteristic C-O-C ether stretch of the oxetane ring (~980-1150 cm⁻¹), and C-Br stretching in the fingerprint region (~500-600 cm⁻¹).
-
Synthesis and Reactivity
Synthesis of 3-(3-Bromophenyl)oxetane
The most common and robust method for synthesizing 3-substituted oxetanes is the intramolecular Williamson etherification of a corresponding 1,3-halohydrin or a related precursor with a good leaving group.[12] The synthesis starts from a suitable 1,3-diol, which is selectively functionalized before cyclization under basic conditions.
Caption: General synthetic workflow for 3-aryloxetanes.
Representative Protocol: Synthesis of 3-(3-Bromophenyl)oxetane
This protocol is a representative procedure adapted from general methods for the synthesis of 3-substituted oxetanes.[12]
Step 1: Monotosylation of 2-(3-bromophenyl)propane-1,3-diol
-
Dissolve 2-(3-bromophenyl)propane-1,3-diol (1.0 equiv.) in anhydrous pyridine or dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.0-1.1 equiv.) in the same solvent.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate, which may be used directly in the next step.
Step 2: Intramolecular Cyclization
-
Dissolve the crude tosylate from Step 1 in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere.
-
Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 equiv.), portion-wise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours, or heat gently (e.g., 40-60 °C) to drive the reaction to completion.
-
Monitor the formation of the oxetane by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of water or a saturated NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 3-(3-Bromophenyl)oxetane.
Key Reactions and Synthetic Utility
The true value of 3-(3-Bromophenyl)oxetane lies in its dual reactivity: the synthetic handle provided by the aryl bromide and the potential for the oxetane ring to undergo ring-opening reactions.
3.2.1. Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom makes 3-(3-Bromophenyl)oxetane an excellent substrate for Suzuki-Miyaura, Heck, and other palladium-catalyzed cross-coupling reactions, allowing for the facile formation of C-C bonds.[13] This is the primary application for this building block in discovery chemistry.
Caption: Suzuki-Miyaura coupling of 3-(3-Bromophenyl)oxetane.
Representative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This is a general protocol for the Suzuki-Miyaura coupling of aryl bromides.[14]
-
To a reaction vessel, add 3-(3-Bromophenyl)oxetane (1.0 equiv.), the desired arylboronic acid (e.g., phenylboronic acid, 1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand if necessary.
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or toluene/ethanol/H₂O).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired biaryl oxetane derivative.
3.2.2. Ring-Opening Reactions
The strained four-membered ring of oxetane can be opened by various nucleophiles, typically under acidic (Brønsted or Lewis acid) conditions.[4][15] This reaction transforms the compact oxetane into a linear 1,3-difunctionalized propane chain, providing access to a different chemical space. The regioselectivity of the ring-opening of 3-substituted oxetanes can be influenced by steric and electronic factors. Nucleophilic attack can occur at either C2 or C4.
-
Under Acidic Conditions: Protonation or coordination of a Lewis acid to the oxetane oxygen activates the ring. Nucleophilic attack then preferentially occurs at the more sterically accessible C2/C4 positions, leading to a 1,3-diol derivative. For 3-aryloxetanes, the reaction can also proceed via a stabilized benzylic cation intermediate, influencing regioselectivity.[4]
Representative Protocol: Acid-Catalyzed Ring Opening with Methanol
-
Dissolve 3-(3-Bromophenyl)oxetane (1.0 equiv.) in methanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄, TsOH).
-
Stir the reaction at room temperature or heat gently, monitoring by TLC.
-
Upon completion, neutralize the acid with a base (e.g., NaHCO₃ solution).
-
Remove the methanol under reduced pressure and extract the product with an organic solvent.
-
Wash, dry, and purify as described previously to yield the corresponding 3-alkoxy-1-propanol derivative.
Applications in Drug Discovery
While specific patented drugs directly originating from 3-(3-Bromophenyl)oxetane are not prominently disclosed, its utility is evident from the widespread use of both the oxetane core and aryl bromide handles in medicinal chemistry patents.[12] This building block is a valuable starting material for generating libraries of compounds for structure-activity relationship (SAR) studies.
Example Application Workflow:
-
Core Scaffold Synthesis: A research program may use 3-(3-Bromophenyl)oxetane as a starting point.
-
Diversity-Oriented Synthesis: A series of Suzuki-Miyaura couplings are performed with a diverse set of boronic acids to explore the effect of different substituents at the 3-position of the phenyl ring.
-
SAR Exploration: The resulting library of oxetane-containing biaryl compounds is screened against a biological target (e.g., a kinase, receptor, or enzyme).
-
Lead Optimization: Hits from the screen are further optimized. The oxetane moiety ensures favorable physicochemical properties, while modifications on the newly introduced aryl ring are used to fine-tune potency and selectivity.
This strategy allows for the rapid exploration of chemical space around a privileged scaffold, leveraging the benefits of the oxetane ring from the outset.
Safety and Handling
Based on available Safety Data Sheets (SDS), 3-(3-Bromophenyl)oxetane should be handled with appropriate care in a laboratory setting.[6]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.
Conclusion
3-(3-Bromophenyl)oxetane stands as a powerful and versatile building block for modern drug discovery. It elegantly combines the desirable physicochemical attributes of the oxetane ring—a tool for enhancing solubility and metabolic stability—with the synthetic flexibility of an aryl bromide. Its utility in constructing complex molecular architectures through robust cross-coupling chemistry makes it an invaluable asset for medicinal chemists aiming to develop novel therapeutics with optimized drug-like properties. As the demand for sp³-rich, three-dimensional molecules continues to grow, the strategic use of reagents like 3-(3-Bromophenyl)oxetane will undoubtedly play a crucial role in the successful discovery of next-generation medicines.
References
-
Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]
-
MDPI. Chemical Space Exploration of Oxetanes. [Link]
-
MySkinRecipes. 3-(3-Bromophenyl)oxetane. [Link]
-
PubChemLite. 3-(3-bromophenyl)oxetane (C9H9BrO). [Link]
-
ChemCD. 3-(3-BROMOPHENYL)OXETANE_Focus Synthesis LLC. [Link]
-
ACS Publications. Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. [Link]
-
RSC Publishing. Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitors. [Link]
-
ResearchGate. 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). [Link]
-
PubChemLite. 3-(3-bromophenyl)oxetan-3-amine hydrochloride (C9H10BrNO). [Link]
-
ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
-
ResearchGate. (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. [Link]
-
NIH. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]
- Google P
-
NIH. Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. [Link]
-
ResearchGate. Successive and selective Suzuki-Miyaura cross-coupling reaction using.... [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
Semantic Scholar. Oxetanes in Drug Discovery Campaigns. [Link]
-
NIH. Taming 3-Oxetanyllithium Using Continuous Flow Technology. [Link]
-
ResearchGate. Synthesis of 2-substituted 2-phenyloxetanes 2a-l | Download Table. [Link]
-
DTU Research Database. Regioselective Nucleophilic Ring Opening of Epoxides and Aziridines derived from Homoallylic Alcohols. [Link]
-
LMU Munich. Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. [Link]
-
NIH. Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. [Link]
-
NIH. Oxetanes in Drug Discovery Campaigns. [Link]
-
ResearchGate. Synthesis of 3-Substituted Chromones and Quinolones from Enaminones. [Link]
-
MDPI. Recent Advances in the Synthesis of Substituted Polyacetylenes. [Link]
-
ResearchGate. ChemInform Abstract: Oxetanes as Versatile Elements in Drug Discovery and Synthesis | Request PDF. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(3-Bromophenyl)oxetane|High-Quality Research Chemical [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-(3-Bromophenyl)oxetane [myskinrecipes.com]
- 6. chemscene.com [chemscene.com]
- 7. PubChemLite - 3-(3-bromophenyl)oxetane (C9H9BrO) [pubchemlite.lcsb.uni.lu]
- 8. connectjournals.com [connectjournals.com]
- 9. Chemical Space Exploration of Oxetanes | MDPI [mdpi.com]
- 10. Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02486H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
